molecular formula C8H7FO2 B1294953 3-Fluoro-4-methoxybenzaldehyde CAS No. 351-54-2

3-Fluoro-4-methoxybenzaldehyde

Cat. No. B1294953
CAS RN: 351-54-2
M. Wt: 154.14 g/mol
InChI Key: SOQCZBSZZLWDGU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzaldehyde, also known as 3-Fluoro-p-anisaldehyde, is a chemical compound with the molecular formula FC6H3(OCH3)CHO . It has a molecular weight of 154.14 . This compound is a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .


Synthesis Analysis

The synthesis of 4-FLUORO-3-METHOXYBENZALDEHYDE, a similar compound, involves a one-step reaction using the Duff reaction. Trifluoroacetic acid is used as the solvent, and the reaction involves refluxing 4-fluoroanisole with hexamethylenetetramine .


Chemical Reactions Analysis

3-Fluoro-4-methoxybenzaldehyde is a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .


Physical And Chemical Properties Analysis

3-Fluoro-4-methoxybenzaldehyde is a white to light yellow low melting crystalline mass . It has a density of 1.2±0.1 g/cm3, a boiling point of 247.1±20.0 °C at 760 mmHg, and a flash point of 100.3±16.7 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis Simplification

Wang Bao-jie (2006) developed a simplified method for synthesizing 3-fluoro-4-methoxybenzaldehyde. This one-step method replaced a previously more complex two-step process, significantly reducing the use of harmful acids like concentrated hydrochloric and sulfuric acids in industrial production. This simplification also allows for the recycling of trifluoroacetic acid, effectively reducing costs (Wang Bao-jie, 2006).

Anticancer Applications

Lawrence et al. (2003) explored the use of 3-fluoro-4-methoxybenzaldehyde in synthesizing fluorinated analogues of combretastatin A-4, a potent anticancer agent. This research indicated that fluoro analogues, including those derived from 3-fluoro-4-methoxybenzaldehyde, retain significant cell growth inhibitory properties, positioning them as potential candidates for anticancer drugs (Lawrence et al., 2003).

Bioconversion Potential

Research by Lauritsen and Lunding (1998) utilized 3-fluoro-4-methoxybenzaldehyde to test the bioconversion potential of the fungus Bjerkandera adusta. The study investigated the production of novel halogenated aromatic compounds, suggesting that 3-fluoro-4-methoxybenzaldehyde could be metabolized into mixed chloro-fluoro-methoxybenzaldehydes (Lauritsen & Lunding, 1998).

Structural Transformations Under Cryogenic Conditions

Ildız et al. (2018) investigated the structural transformations of 3-fluoro-4-methoxybenzaldehyde under cryogenic conditions using infrared spectroscopy and quantum chemistry calculations. This research provides insight into the conformational changes and stability of this compound at low temperatures, which is crucial for its use in various scientific applications (Ildız et al., 2018).

Use in Fluorine-18 Labeling

Plenevaux et al. (1992) described the synthesis of various 18F-fluorinated aromatic aldehydes, including 3-fluoro-4-methoxybenzaldehyde. This method is significant for producing no-carrier-added fluorine-18 compounds, which are essential in positron emission tomography (PET) imaging, a crucial diagnostic tool in medical research (Plenevaux et al., 1992).

Safety And Hazards

3-Fluoro-4-methoxybenzaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

3-fluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQCZBSZZLWDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188596
Record name 3-Fluoro-p-anisaldehyde
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxybenzaldehyde

CAS RN

351-54-2
Record name 3-Fluoro-4-methoxybenzaldehyde
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Record name 3-Fluoro-p-anisaldehyde
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Record name 3-Fluoro-p-anisaldehyde
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Record name 3-fluoro-p-anisaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of o-fluoroanisole, 101 g. (0.80 mole) in 500 ml. dry methylene chloride is added dropwise over 30 minutes a solution of titanium tetrachloride, 182 g. (0.96 mole, 1.2 equiv.) and α,α-dichloromethylmethyl ether, 110 g. (0.96 mole) in an equal volume of methylene chloride. The temperature is maintained at 10°-20° C. with an ice-bath. The mixture is stirred at room temperature for 1 hour longer and then poured over crushed ice-water with stirring. Ether (1 l.) is added, and the mixture stirred under nitrogen until solution occurs. The organic layer is extracted with water (3×), sodium bicarbonate solution (3×) and dried (MgSO4). The solvent is evaporated off at 30° to give crude product as an oil. The oil is vacuum distilled through a jacketed Vigreux column when it gives 3-fluoro-4-methoxybenzaldehyde, B.P. 120°-121° C., at 10 mm. Hg; Rf 0.6 on a silica-gel G plate with methylene chloride.
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Synthesis routes and methods II

Procedure details

A solution of titanium tetrachloride (182 g, 0.96 mol, 1.2 equiv.) and α,α, -dichloromethylmethyl ether (110 g, 0.96 mol) in an equal volume of methylene chloride is slowly added (30 minutes) to a solution of o-fluoroanisole (101 g, 0.80 mol) in dry methylene chloride (50 ml) at 10-20° C. The mixture is stirred at room temperature for one hour, is poured over crushed ice water and ether (1 l ) with stirring. This mixture is stirred under nitrogen until solution occurs. The organic layer is extracted with water, aqueous sodium bicarbonate, and is dried (MgSO4). The solvent is evaporated at 30° C. The residual oil is vacuum-distilled through a jacketed Vigreux column to give 3-fluoro-4-methoxybenzaldehyde, B.P. 120-121° C. (10 mm Hg) Rf 0.6 on a silica-gel G plate with methylene chloride.
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110 g
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101 g
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50 mL
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ice water
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182 g
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Synthesis routes and methods III

Procedure details

To a solution of o-fluoroanisole, 101 g (0.80 mol) in 500 ml dry methylene chloride is added dropwise over 30 minutes a solution of titanium tetrachloride, 182 g (0.96 mol, 1.2 equiv.) and α,α-dichloromethylmethyl ether, 110 g (0.96 mol) in an equal volume of methylene chloride. The temperature is maintained at 10-20° C. with an ice-bath. The mixture is stirred at room temperature for 1 hour longer and then poured over crushed ice-water with stirring. Ether (1) is added, and the mixture stirred under nitrogen until solution occurs. The organic layer is extracted with water (3×), sodium bicarbonate solution (3×) and dried (MgSO4). The solvent is evaporated off at 30° C. to give crude product as an oil. The oil is vacuum distilled through a jacketed Vigreux column when it gives 3-fluoro-4-methoxybenzaldehyde, B.P. 120-121° C., at 10 mm Hg; Rf 0.6 on a silica-gel G plate with methylene chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α,α-dichloromethylmethyl ether
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0 (± 1) mol
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reactant
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-methoxybenzaldehyde
Reactant of Route 2
3-Fluoro-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-methoxybenzaldehyde
Reactant of Route 4
3-Fluoro-4-methoxybenzaldehyde
Reactant of Route 5
3-Fluoro-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-methoxybenzaldehyde

Citations

For This Compound
96
Citations
GO Ildiz, J Konarska, R Fausto - Chemical Physics, 2018 - Elsevier
… (C 7 H 5 FO; 3FBA) and 3-fluoro-4-methoxybenzaldehyde (C 8 H 7 FO 2 ; 3F4MBA), taking … To the best of our knowledge, no studies on 3-fluoro-4-methoxybenzaldehyde have been …
Number of citations: 5 www.sciencedirect.com
NJ Lawrence, LA Hepworth, D Rennison… - Journal of fluorine …, 2003 - Elsevier
… Although 3-fluoro-4-methoxybenzaldehyde (11) is commercially available it is expensive (Aldrich, 1 g, £27.50), so we sought to prepare it ourselves. Duff formylation of 2-fluoroanisole (…
Number of citations: 103 www.sciencedirect.com
PY Tsai, GS Hu, PH Huang, HL Jheng… - Journal of the …, 2021 - Wiley Online Library
… 3-Fluoro-4-methoxybenzaldehyde (7) served as the starting material and was reduced by NaBH 4 . The reaction gave benzyl alcohol 8 in 93% yield. The hydroxyl group in 8 was …
Number of citations: 2 onlinelibrary.wiley.com
G Ogruc Ildiz, J Konarska, R Fausto - The Journal of Chemical Physics, 2019 - pubs.aip.org
… for the analogous fluorinated molecule, 3-fluoro-4-methoxybenzaldehyde, 41.7 kJ mol −1 . … for both 4-methoxybenzaldehyde 5 and 3-fluoro-4-methoxybenzaldehyde, 1 where the heavy …
Number of citations: 4 pubs.aip.org
HC Beck - FEMS microbiology letters, 1997 - academic.oup.com
… The compound due to the ions at m/z 153–154 is identified as 3-fluoro-4-methoxybenzaldehyde. The ion cluster at m/z 187–191 shows an isotopic pattern similar to the isotopic pattern …
Number of citations: 17 academic.oup.com
RD Chambers, G Sandford, J Trmcic… - … Process Research & …, 2008 - ACS Publications
… Purification by column chromatography gave 3-fluoro-4-methoxybenzaldehyde 2g (1.18 g. 79%) as a yellow liquid; δ F −133.9 (m); δ H 3.89 (3H, br s, OCH 3 ), 7.01 (1H, m, H-5), 7.51 (…
Number of citations: 40 pubs.acs.org
B Biersack, Y Muthukumar, R Schobert… - Bioorganic & medicinal …, 2011 - Elsevier
… 3-Fluoro-4-methoxybenzaldehyde 4 was reacted with p-toluenesulfinic acid and formamide in the presence of camphorsulfonic acid (CSA) to give a tosylmethylformamide intermediate, …
Number of citations: 21 www.sciencedirect.com
T Warashina, D Matsuura, Y Kimura - Chemical and pharmaceutical …, 2019 - jstage.jst.go.jp
… Similar work-up as above gave 3-fluoro-4-methoxybenzaldehyde (4c) in quantitative yield (1.58 g). The crude product was purified by bulb-to-bulb distillation (170C, 1 Torr) to afford …
Number of citations: 1 www.jstage.jst.go.jp
B Sakram, K Ashok, S Rambabu, D Ravi… - Journal of …, 2018 - Wiley Online Library
… 1 and 3-fluoro-4-methoxybenzaldehyde 2 was explored. First, the screening of different structures of 2-hydrazinyl-3-aryl-1,8-naphthyridine 1 with 3-fluoro-4-methoxybenzaldehyde 2 is …
Number of citations: 2 onlinelibrary.wiley.com
G Öğrüç Ildız, J Konarska, R Fausto - 2018 - acikerisim.iku.edu.tr
… Structural transformations of 3-fluorobenzaldehyde (C7H5FO, 3FBA) and 3-fluoro-4-methoxybenzaldehyde (C8H7FO2, 3F4MBA), taking place in different solid phase environments and …
Number of citations: 2 acikerisim.iku.edu.tr

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